N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide

Description

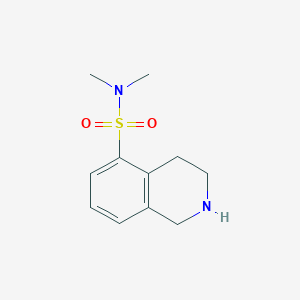

N,N-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline core—a benzene ring fused to a piperidine moiety. The compound is substituted with a sulfonamide group at position 5 and N,N-dimethyl groups on the piperidine nitrogen. Its molecular formula is C₁₁H₁₆N₂O₂S, with a molecular weight of 240.33 g/mol (estimated based on structural analogs) . Sulfonamides are widely studied for their antimicrobial, enzymatic inhibitory, and receptor-binding properties.

Synthetic routes for related sulfonamides involve electrochemical oxidation of aromatic amines in the presence of sulfinic acids, as demonstrated by Khazalpour and Nematollahi (2015) for N,N-dimethyl-1,4-benzenediamine derivatives . Such methods may apply to the synthesis of this compound, with modifications to accommodate the tetrahydroisoquinoline scaffold.

Properties

Molecular Formula |

C11H16N2O2S |

|---|---|

Molecular Weight |

240.32 g/mol |

IUPAC Name |

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide |

InChI |

InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)11-5-3-4-9-8-12-7-6-10(9)11/h3-5,12H,6-8H2,1-2H3 |

InChI Key |

NRQSAZPAMUQRQM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC2=C1CCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with dimethylamine and a sulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

Starting Materials: 1,2,3,4-tetrahydroisoquinoline, dimethylamine, sulfonyl chloride.

Reaction Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), temperature control (e.g., 0-25°C).

Procedure: The starting materials are mixed in the presence of the base and solvent, and the reaction is allowed to proceed under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for temperature and pH control can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfinamides, thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide

Molecular Formula : C₁₀H₁₄N₂O₂S

Molecular Weight : 226.30 g/mol

Key Differences :

- The N-methyl analog lacks the second methyl group on the piperidine nitrogen, reducing steric bulk and lipophilicity compared to the N,N-dimethyl derivative.

- This difference may impact membrane permeability and metabolic stability, as dimethyl groups often enhance lipophilicity but reduce aqueous solubility .

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Molecular Formula : C₁₁H₁₆N₂O₂S (estimated)

Molecular Weight : 240.33 g/mol (estimated)

Key Differences :

- The quinoline core places the nitrogen in position 1, unlike the isoquinoline’s position 2.

- The sulfonamide group at position 6 (vs. 5 in the isoquinoline analog) may affect binding affinity due to positional isomerism .

MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine)

Molecular Formula : C₁₂H₁₅N

Molecular Weight : 173.26 g/mol

Key Differences :

- MPTP features a tetrahydropyridine ring instead of tetrahydroisoquinoline and lacks a sulfonamide group.

- MPTP is a neurotoxin that induces parkinsonism by destroying dopaminergic neurons in the substantia nigra. While structurally distinct, the tetrahydroisoquinoline scaffold in the target compound may warrant caution in neurological studies .

N-Benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Molecular Formula : C₁₃H₁₅N₃O₄S

Molecular Weight : 309.34 g/mol

Key Differences :

- The pyrimidine core introduces two nitrogen atoms, contrasting with the single nitrogen in tetrahydroisoquinoline. This may enhance interactions with enzymes like kinases or dihydrofolate reductase.

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.